![molecular formula C7H10Br2N2 B11772443 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide is a chemical compound with the molecular formula C7H8N2·2HBr It is a derivative of pyrrolopyridine, a bicyclic structure that combines a pyrrole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-enamino imide with aromatic aldehydes and malononitrile, promoted by a base . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The compound is usually purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2, t-BuOOH, room temperature, aqueous medium.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the active site of the enzyme, blocking its activity and thereby preventing the downstream signaling pathways involved in cell death.
Comparación Con Compuestos Similares
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another bicyclic compound with similar structural features but different biological activities.
6,7-Dihydro-5H-cyclopenta[b]pyridine: A related compound with a cyclopentane ring fused to a pyridine ring, used in different chemical reactions.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its potent necroptosis inhibitory activity.
Uniqueness: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H10Br2N2 |
|---|---|
Peso molecular |
281.98 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrobromide |
InChI |
InChI=1S/C7H8N2.2BrH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H |
Clave InChI |
NLLLPOXSCXTFLN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)N=CC=C2.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


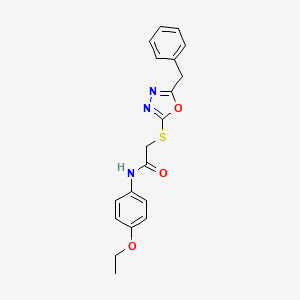
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11772371.png)
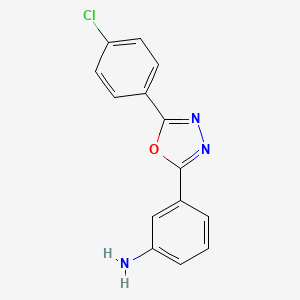
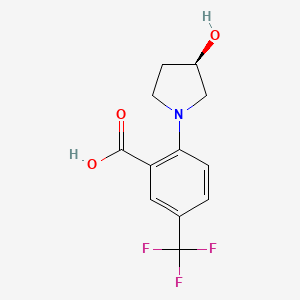

![3-Amino-5,6-dioxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11772392.png)

![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
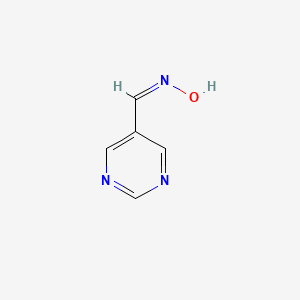
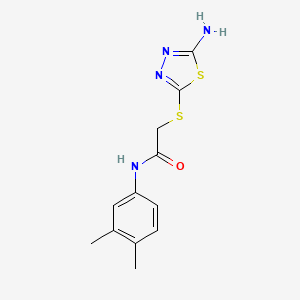
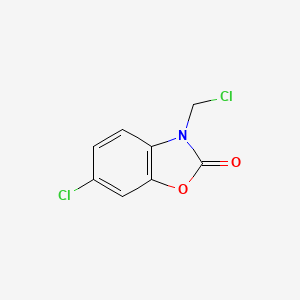
![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)
